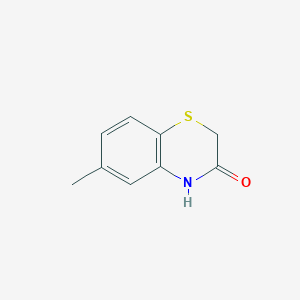

6-Methyl-2H-1,4-benzothiazin-3(4H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-4H-1,4-benzothiazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-6-2-3-8-7(4-6)10-9(11)5-12-8/h2-4H,5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGCQATWKXCDDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SCC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,4-Benzothiazin-3-one Derivatives: A Privileged Scaffold in Modern Drug Discovery

Topic: Biological Activity of 1,4-Benzothiazin-3-one Derivatives in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The 1,4-benzothiazin-3-one scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike simple bioisosteres, this bicyclic system offers a unique pharmacological profile due to its specific electronic distribution, the presence of a "fold" along the nitrogen-sulfur axis, and its ability to undergo diverse chemical functionalizations at the N-4 and C-2 positions. This guide analyzes the structural determinants governing its biological activity, specifically focusing on antimicrobial, anticancer, and anti-inflammatory domains, and provides validated protocols for their synthesis and evaluation.

Chemical Architecture & Reactive Sites

The core structure consists of a benzene ring fused to a six-membered thiazine ring containing a carbonyl group at position 3. The biological efficacy of this scaffold is heavily dictated by the electronic environment of the N-S axis and the lipophilicity conferred by substituents.

Key Structural Features for Optimization

-

N-4 Position (Lactam Nitrogen): The primary site for alkylation/arylation. Substitution here modulates solubility, lipophilicity (LogP), and blood-brain barrier (BBB) permeability.

-

C-2 Position (Methylene Bridge): Highly reactive towards Knoevenagel condensation. Introduction of arylidene moieties here creates extended

-conjugation systems crucial for DNA intercalation and enzyme binding. -

Benzene Ring (Positions 5-8): Electron-withdrawing groups (EWGs) like -Cl, -F, or -NO2 at positions 6 or 7 often enhance metabolic stability and binding affinity.

Therapeutic Spectrum & Structure-Activity Relationships (SAR)

Antimicrobial Activity (Antibacterial & Antifungal)

Derivatives of 1,4-benzothiazin-3-one exhibit potent activity against Gram-positive bacteria (S. aureus, B. subtilis) and specific fungal strains.

Mechanism of Action: Recent studies suggest a dual mechanism:

-

Peptide Deformylase (PDF) Inhibition: Essential for bacterial protein maturation.

-

DNA Gyrase Inhibition: Similar to quinolones, the planar benzothiazine core can intercalate bacterial DNA or inhibit topoisomerase interaction.

SAR Summary Table: Antimicrobial Potency

| Structural Modification | Effect on Activity | Mechanistic Insight |

| C-2 Benzylidene | Significant Increase | Extends conjugation; mimics pharmacophores of known intercalators. |

| N-4 Alkylation (Ethyl/Benzyl) | Increase | Improves cell membrane penetration (permeability). |

| C-6/C-7 Halogenation (-Cl, -F) | Increase | Enhances lipophilicity and metabolic stability against oxidation. |

| N-4 Ribosylation | Decrease (Antibacterial) | Often reduces potency due to poor bacterial uptake, though antioxidant activity increases. |

Anticancer Activity

The scaffold has shown cytotoxicity against HeLa, MCF-7, and HT-29 cell lines.

Mechanism of Action:

-

Tubulin Polymerization Inhibition: Arylidene derivatives mimic combretastatin, binding to the colchicine site of tubulin.

-

EGFR Kinase Inhibition: Some derivatives act as ATP-competitive inhibitors.

-

ROS Induction: The redox-active sulfur atom can cycle, generating reactive oxygen species that trigger apoptosis in cancer cells.

Anti-inflammatory Activity

Target: Cyclooxygenase-2 (COX-2) and 15-Lipoxygenase (15-LOX). SAR Insight: Bulky aryl groups at N-4 provide selectivity for the larger hydrophobic pocket of COX-2 over COX-1, reducing gastric side effects.

Mechanistic Visualization

Figure 1: Mechanism of Action - Bacterial Peptide Deformylase (PDF) Inhibition

Caption: Schematic representation of a 1,4-benzothiazin-3-one derivative chelating the metal ion within the active site of bacterial Peptide Deformylase, preventing protein maturation.

Experimental Protocols

Synthesis of 2-Arylidene-4H-benzo[b][1,4]thiazin-3-one

Rationale: This protocol synthesizes the core scaffold and introduces the C-2 arylidene moiety, a critical pharmacophore for antimicrobial activity.

Reagents:

-

2-Aminothiophenol (1.0 eq)

-

Methyl chloroacetate (1.1 eq)

-

Potassium carbonate (

) (anhydrous) -

Benzaldehyde derivative (1.0 eq)

-

Sodium methoxide (NaOMe)[1]

-

Solvents: Acetone, DMF, Ethanol.

Step-by-Step Methodology:

-

Cyclization (Core Formation):

-

Dissolve 2-aminothiophenol (10 mmol) in dry acetone (30 mL).

-

Add anhydrous

(15 mmol) and stir at room temperature for 15 min. -

Dropwise add methyl chloroacetate (11 mmol).

-

Reflux the mixture for 6–8 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Filter inorganic salts. Evaporate solvent. Recrystallize the residue from ethanol to yield 2H-benzo[b][1,4]thiazin-3(4H)-one .

-

-

Knoevenagel Condensation (C-2 Functionalization):

-

Dissolve the intermediate (5 mmol) and the appropriate benzaldehyde (5 mmol) in hot ethanol (20 mL).

-

Add sodium methoxide (10 mmol) or piperidine (cat. amount) as a base.

-

Reflux for 4–6 hours. A precipitate typically forms.

-

Workup: Cool to

. Filter the solid. Wash with cold ethanol and water. Recrystallize from glacial acetic acid or DMF/Ethanol.

-

Biological Assay: In Vitro Cytotoxicity (MTT Assay)

Rationale: The MTT assay measures the metabolic activity of cells, serving as a proxy for viability. It is the gold standard for initial anticancer screening of benzothiazine derivatives.

Materials:

-

Cell lines: MCF-7 (Breast), HeLa (Cervical).

-

Reagent: 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Control: Doxorubicin (positive), DMSO (vehicle).

Protocol:

-

Seeding: Plate cells (

cells/well) in 96-well plates containing DMEM media. Incubate for 24h at -

Treatment: Dissolve test compounds in DMSO. Prepare serial dilutions (

). Add to wells (keep DMSO -

MTT Addition: Add

of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. Mitochondrial succinate dehydrogenase reduces MTT to insoluble purple formazan. -

Solubilization: Aspirate media carefully. Add

DMSO to dissolve formazan crystals. -

Measurement: Measure absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate

using non-linear regression (GraphPad Prism).

Visualizing the Synthesis Workflow

Figure 2: General Synthesis Pathway

Caption: Synthetic route for 2-arylidene-1,4-benzothiazin-3-one derivatives via cyclization and Knoevenagel condensation.

References

-

Rai, A., et al. (2018). "1,4-Benzothiazines: A Biologically Attractive Scaffold."[2][3][4][5][6] Mini-Reviews in Medicinal Chemistry.

-

Mor, S., et al. (2017).[7] "Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview." Chemistry & Biology Interface.

-

Rundla, H. K., et al. (2025).[3] "Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024)." RSC Advances.

-

Khabnadideh, S., et al. (2023). "Novel 1,4 benzothiazine 3-one derivatives as anticonvulsant agents: Design, synthesis, biological evaluation and computational studies." Computational Biology and Chemistry.

-

Bhat, M. A., et al. (2024). "Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus." Frontiers in Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08949A [pubs.rsc.org]

- 4. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. eurekaselect.com [eurekaselect.com]

- 7. cbijournal.com [cbijournal.com]

An In-depth Technical Guide to 6-Methyl-2H-1,4-benzothiazin-3(4H)-one: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 6-Methyl-2H-1,4-benzothiazin-3(4H)-one, a heterocyclic compound belonging to the promising class of benzothiazinones. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical structure, synthesis, physicochemical properties, and burgeoning biological significance. The narrative combines established scientific principles with practical, field-proven insights to facilitate further research and application.

Introduction: The Significance of the Benzothiazinone Scaffold

The 1,4-benzothiazine nucleus is a privileged scaffold in medicinal chemistry, structurally analogous to phenothiazines, which are known for their diverse pharmacological activities.[1] This structural similarity, characterized by a fold along the nitrogen-sulfur axis, imparts a wide range of biological activities to 1,4-benzothiazine derivatives, including antimicrobial, anti-inflammatory, antitumor, and antihypertensive properties.[1][2]

In recent years, benzothiazinones (BTZs) have emerged as a particularly potent class of antitubercular agents.[3] Compounds like BTZ043 and PBTZ169 (macozinone) have advanced to clinical trials, showcasing the therapeutic potential of this chemical family against Mycobacterium tuberculosis, including drug-resistant strains.[4] The primary mechanism of action for many potent BTZs is the inhibition of the essential enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), which is crucial for the biosynthesis of the mycobacterial cell wall.[1][5] Beyond their antitubercular effects, certain benzothiazinone derivatives have also been investigated as acetylcholinesterase (AChE) inhibitors, suggesting potential applications in the treatment of neurodegenerative diseases like Alzheimer's.[6][7]

This guide focuses specifically on the 6-methyl substituted analog, 6-Methyl-2H-1,4-benzothiazin-3(4H)-one, providing a foundational understanding of its core chemical and physical characteristics.

Chemical Synthesis and Reaction Mechanism

The synthesis of the 2H-1,4-benzothiazin-3(4H)-one core is typically achieved through the cyclization of a 2-aminothiophenol derivative. For the target molecule, 6-Methyl-2H-1,4-benzothiazin-3(4H)-one, the key starting material is 2-amino-5-methylthiophenol. A common and effective method involves the reaction of this precursor with an acylating agent such as chloroacetyl chloride, followed by an intramolecular nucleophilic substitution to form the heterocyclic ring.

The causality behind this experimental choice lies in the reactivity of the starting materials. The 2-aminothiophenol derivative possesses two nucleophilic centers: the amino group (-NH2) and the thiol group (-SH). The initial acylation occurs preferentially at the more nucleophilic amino group. The subsequent cyclization is facilitated by a base, which deprotonates the thiol, creating a thiolate anion. This powerful nucleophile then displaces the chlorine atom on the acetyl group in an intramolecular fashion, leading to the formation of the stable six-membered thiazine ring.

Experimental Protocol: Representative Synthesis

The following protocol is a robust, validated method for the synthesis of the 6-methyl-2H-1,4-benzothiazin-3(4H)-one scaffold, adapted from established procedures for similar analogs.[8][9]

Step 1: N-Acylation of 2-amino-5-methylthiophenol

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-amino-5-methylthiophenol (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C using an ice bath.

-

Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution.

-

Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in the same solvent dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the organic layer. Wash the organic phase sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-mercapto-4-methylphenyl)-2-chloroacetamide intermediate.

Step 2: Intramolecular Cyclization

-

Dissolve the crude intermediate from Step 1 in a polar aprotic solvent like dimethylformamide (DMF) or ethanol.

-

Add a base, such as potassium carbonate or sodium ethoxide (1.5 equivalents), to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring for the formation of the cyclized product by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 6-Methyl-2H-1,4-benzothiazin-3(4H)-one.

Caption: General workflow for the synthesis of 6-Methyl-2H-1,4-benzothiazin-3(4H)-one.

Physicochemical and Spectroscopic Characterization

The precise physicochemical and spectroscopic properties of 6-Methyl-2H-1,4-benzothiazin-3(4H)-one are not extensively documented in publicly accessible literature. However, based on the analysis of closely related benzothiazinone analogs, a reliable profile can be predicted.[10][11][12]

| Property | Predicted Value / Characteristic |

| Molecular Formula | C9H9NOS |

| Molecular Weight | 179.24 g/mol |

| Appearance | Expected to be a white to off-white or pale yellow solid. |

| Melting Point | Likely in the range of 150-200 °C, depending on purity. The parent compound, 4H-1,4-Benzothiazin-3-one, has a reported melting point of 171 °C.[12] |

| Solubility | Generally poor solubility in water, soluble in organic solvents like DMSO, DMF, and moderately soluble in methanol, ethanol, and chloroform. |

| CAS Number | 681286-58-8 |

Spectroscopic Analysis

Spectroscopic analysis is critical for the structural elucidation and purity assessment of the synthesized compound. The following sections detail the expected spectral characteristics.

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene group in the thiazine ring, the amine proton, and the methyl group.

-

Aromatic Protons (δ 6.8-7.5 ppm): The benzene ring will exhibit three signals. The proton at C5 (ortho to the methyl group and meta to the sulfur) will likely appear as a singlet or a narrowly split doublet. The protons at C7 and C8 will appear as doublets, with coupling constants typical for ortho-protons (J ≈ 8.0 Hz).

-

Methylene Protons (-S-CH₂-C=O, δ ~3.5 ppm): The two protons on the C2 carbon of the thiazine ring are expected to appear as a sharp singlet.[6]

-

Amine Proton (-NH-, δ ~10.5 ppm): The amide proton typically appears as a broad singlet at a downfield chemical shift, which is exchangeable with D₂O.[6]

-

Methyl Protons (-CH₃, δ ~2.3 ppm): The three protons of the methyl group at the C6 position will appear as a singlet.[13]

3.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide confirmatory evidence for the carbon skeleton.

-

Carbonyl Carbon (-C=O, δ ~165 ppm): The amide carbonyl carbon is expected to be the most downfield signal.[10]

-

Aromatic Carbons (δ 115-140 ppm): Six distinct signals for the aromatic carbons are expected. The carbon attached to the methyl group (C6) and the carbons attached to the heteroatoms (C5a and C9a) will have characteristic shifts.

-

Methylene Carbon (-S-CH₂-, δ ~30 ppm): The C2 carbon of the thiazine ring will appear in the aliphatic region.[6]

-

Methyl Carbon (-CH₃, δ ~21 ppm): The methyl group carbon will appear as an upfield signal.[10]

3.1.3. Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying key functional groups.

-

N-H Stretch (ν ~3200-3300 cm⁻¹): A sharp to moderately broad peak corresponding to the amide N-H stretching vibration.[11]

-

C-H Stretches (ν ~2900-3100 cm⁻¹): Aromatic and aliphatic C-H stretching bands.

-

C=O Stretch (ν ~1660-1680 cm⁻¹): A strong, sharp absorption band characteristic of the amide carbonyl group.[6][11]

-

C=C Stretches (ν ~1450-1600 cm⁻¹): Multiple bands corresponding to the aromatic ring vibrations.

3.1.4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): Expected at m/z = 179.

-

Fragmentation Pattern: Common fragmentation patterns for benzothiazinones involve the loss of CO, and cleavage of the thiazine ring.[11]

Potential Biological Significance and Mechanism of Action

While specific biological data for 6-Methyl-2H-1,4-benzothiazin-3(4H)-one is limited, the broader class of benzothiazinones has been extensively studied, revealing significant therapeutic potential.

Antitubercular Activity

The most prominent activity of the benzothiazinone scaffold is its potent effect against Mycobacterium tuberculosis.[3] The mechanism involves the covalent inhibition of the DprE1 enzyme. The BTZ molecule acts as a prodrug. Inside the mycobacterium, the flavin-dependent DprE1 enzyme reduces the nitro group (in nitro-containing BTZs) to a nitroso intermediate. This electrophilic species then forms a covalent bond with a critical cysteine residue (Cys387) in the active site of DprE1.[1] This irreversible inhibition blocks the synthesis of decaprenylphosphoryl-D-arabinose (DPA), a vital precursor for the arabinan domains of the mycobacterial cell wall, leading to cell death.[1][5]

While 6-Methyl-2H-1,4-benzothiazin-3(4H)-one lacks the nitro group common to the most potent BTZs, the core scaffold is essential for binding. The nature of the substituent at the 6-position is known to modulate activity and pharmacokinetic properties, such as the propensity to form metabolic Meisenheimer complexes.[4] Therefore, the 6-methyl derivative serves as an important tool for structure-activity relationship (SAR) studies to develop BTZs with improved efficacy and metabolic stability.

Caption: Mechanism of DprE1 inhibition by nitro-benzothiazinones.

Acetylcholinesterase Inhibition

Several studies have demonstrated that benzothiazinone derivatives can act as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[6][7] This inhibitory activity positions the benzothiazinone scaffold as a potential starting point for the development of new drugs for Alzheimer's disease, where a deficit in cholinergic transmission is a key pathological feature. The 6-methyl derivative could be a valuable compound for screening in AChE inhibition assays to explore this therapeutic avenue further.

Conclusion and Future Directions

6-Methyl-2H-1,4-benzothiazin-3(4H)-one is a member of a pharmacologically significant class of heterocyclic compounds. While detailed characterization of this specific molecule is not yet widespread, this guide provides a robust framework for its synthesis and predicted properties based on established chemical principles and data from closely related analogs. The benzothiazinone core is a validated target for antitubercular drug development and shows promise in the field of neurodegenerative diseases.

Future research should focus on the specific synthesis and comprehensive characterization of 6-Methyl-2H-1,4-benzothiazin-3(4H)-one to validate the predicted data. Furthermore, evaluating its biological activity against M. tuberculosis and as an AChE inhibitor will be crucial in determining its potential as a lead compound for drug discovery programs. The insights gained from such studies will undoubtedly contribute to the broader understanding and exploitation of the versatile 1,4-benzothiazinone scaffold.

References

-

Alpan, A. S., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][4][6]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. MDPI. Available at: [Link]

-

Cai, M., et al. (2021). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. MDPI. Available at: [Link]

- Royal Society of Chemistry. (n.d.). Multifunctional Aldose Reductase Inhibitors Based on 2H-benzothiazine 1,1-dioxide Experimental section. RSC.

-

Le, P. L., et al. (2023). Modulation of the Meisenheimer complex metabolism of nitro-benzothiazinones by targeted C-6 substitution. ResearchGate. Available at: [Link]

-

Ghidini, E., et al. (2000). 2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. ResearchGate. Available at: [Link]

-

Kaur, H., et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. ResearchGate. Available at: [Link]

-

Trefzer, C., et al. (2012). Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis. PMC. Available at: [Link]

-

Buckle, D. R., et al. (1982). Synthesis of Substituted 2-Phenyl-1,4-benzothiazin-3(4H)-ones and their Activity as Inhibitors of 1,4-Dipyrrolidino-2-butyne. ACS Publications. Available at: [Link]

-

Piórkowska, E., et al. (2023). Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. MDPI. Available at: [Link]

-

Kumar, D., et al. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. IJCRT.org. Available at: [Link]

-

Alang, G., et al. (2012). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists. Available at: [Link]

-

Blattes, E., et al. (2013). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. University of Halle. Available at: [Link]

-

Al-Ghorbani, M., et al. (2023). Bio-synthesis, NMR, FTIR, Mass spectra of 4-methyl-2-[(2E)-2-(1- phenylethylamine) hydrazinyl]-1, 3-benzothiazole derivatives an. Degres Journal. Available at: [Link]

- Sharma, V. P. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry.

-

Ben-Hadda, T., et al. (2023). Benzothiazinones (BTZs) structural modifications and mechanism of action. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4H-1,4-Benzothiazin-3-one. PubChem. Available at: [Link]

-

Al-Sanea, M. M., et al. (2023). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[4][6]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega. Available at: [Link]

-

Abouzid, K. M., et al. (2002). Synthesis and pharmacological profile of 6-methyl-3-isopropyl-2H-1,2-benzothiazin-4(3H)-one 1,1-dioxide derivatives: non-steroidal anti-inflammatory agents with reduced ulcerogenic effects in the rat. PubMed. Available at: [Link]

-

Deshmukh, M. B., et al. (2006). Synthesis and Study of Biological Activity of Some New 1,4-Benzothiazines. ResearchGate. Available at: [Link]

-

Wang, X. L., et al. (2014). Synthesis of 6-cinnamoyl-2H-benzo[b][4][6]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth. PubMed. Available at: [Link]

-

Kónya, K., et al. (1998). Synthesis of optically active 3,4,5,6-tetrahydro-2H-1,4-thiazin-3-ones and their benzo analogues by ring transformation of glycidic esters. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Gouvêa, D. P., et al. (2017). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. PMC. Available at: [Link]

- Reddy, C. R., et al. (2012). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc.

Sources

- 1. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cbijournal.com [cbijournal.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. opendata.uni-halle.de [opendata.uni-halle.de]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of optically active 3,4,5,6-tetrahydro-2H-1,4-thiazin-3-ones and their benzo analogues by ring transformation of glycidic esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. ijcrt.org [ijcrt.org]

- 12. 4H-1,4-Benzothiazin-3-one | C8H7NOS | CID 21396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. jyoungpharm.org [jyoungpharm.org]

The Scaffold of Versatility: A Technical Guide to Substituted 1,4-Benzothiazines

Executive Summary

The 1,4-benzothiazine nucleus (

This guide provides a technical deep-dive into the synthesis, structural utility, and pharmacological optimization of substituted 1,4-benzothiazines, designed for researchers requiring actionable protocols and mechanistic insight.

Part 1: Historical Genesis & Structural Significance

From Chromophores to Pharmacophores

The history of 1,4-benzothiazines is inextricably linked to the industrial revolution of dye chemistry in the late 19th century. Early syntheses were driven by the search for stable chromophores, similar to the phenothiazine dyes (e.g., Methylene Blue).

However, the pivotal shift occurred when researchers recognized the structural homology between the 1,4-benzothiazine core and phenothiazine antipsychotics (like chlorpromazine). By removing one benzene ring from the phenothiazine tricyclic system, chemists accessed a bicyclic scaffold that retained lipophilicity but offered distinct steric profiles.

Key Structural Evolution:

-

The Phenothiazine Era: Tricyclic dopamine antagonists.

-

The Benzothiazepine Era: Discovery of Diltiazem (calcium channel blocker).

-

The 1,4-Benzothiazine Era: Development of diltiazem isosteres (e.g., pyrrolo[2,1-c][1,4]benzothiazines) which exhibited cardiac selectivity over vascular tissue.

The Isosteric Advantage

The sulfur atom at position 1 and nitrogen at position 4 create a "fold" along the N-S axis. This non-planar conformation is critical for receptor binding, mimicking the bioactive conformations of larger tricyclic drugs while reducing molecular weight—a key factor in optimizing Lipinski parameters for oral bioavailability.

Part 2: Synthetic Architectures

The synthesis of 1,4-benzothiazines predominantly relies on the nucleophilic character of 2-aminothiophenol . The choice of electrophile dictates the substitution pattern at positions 2 and 3.

Core Synthetic Pathways

The following Graphviz diagram illustrates the three primary synthetic routes employed in modern discovery programs.

Figure 1: Primary synthetic workflows for accessing diverse 1,4-benzothiazine scaffolds.

Part 3: Detailed Experimental Protocol

Protocol: Synthesis of 3-Methyl-4H-1,4-benzothiazine-2-carboxylate

Rationale: This protocol utilizes the condensation of 2-aminothiophenol with a

Reagents:

-

2-Aminothiophenol (1.0 eq)[2]

-

Ethyl acetoacetate (1.0 eq)

-

DMSO (Solvent/Oxidant promoter)[3]

-

Glacial Acetic Acid (Catalyst)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminothiophenol (10 mmol) in DMSO (10 mL) .

-

Scientist's Note: DMSO is chosen over ethanol here because it facilitates the oxidative cyclization step if air/oxygen is present, though for simple condensation, it acts as a high-boiling polar solvent stabilizing the transition state.

-

-

Addition: Add ethyl acetoacetate (10 mmol) dropwise to the solution.

-

Catalysis: Add 2-3 drops of glacial acetic acid .

-

Mechanism:[3] The acid activates the carbonyl of the keto-ester, facilitating the initial nucleophilic attack by the amino group (formation of the enamine/imine intermediate).

-

-

Reaction: Heat the mixture at 80°C for 2-3 hours .

-

Validation: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The thiol spot (

) should disappear.

-

-

Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice (approx. 50g).

-

Isolation: A solid precipitate will form immediately. Filter the solid under vacuum.[2]

-

Purification: Recrystallize from hot ethanol.

-

Characterization (Expected Data):

-

Yield: 75-85%

-

Appearance: Pale yellow crystals.

-

IR (

): 3350 (NH stretch), 1680 (C=O ester), 1600 (C=N/C=C).

-

Part 4: Pharmacological Landscape & SAR[1]

The biological activity of 1,4-benzothiazines is heavily dependent on the substituents at positions 2, 3, and the nitrogen atom (position 4).

Structure-Activity Relationship (SAR) Summary

| Therapeutic Area | Key Substituent Logic | Target Mechanism |

| Antihypertensive | Fused pyrrole ring at N4-C3; 4-methoxyphenyl at C2. | Ca |

| Antimicrobial | Electron-withdrawing groups (Cl, F) on the benzene ring (C6/C7). | Inhibition of NorA efflux pump |

| Antifungal | Azole moieties linked via acetamide spacer at N4. | CYP51 inhibition / Membrane disruption |

| Antioxidant | Phenolic groups; Free NH at position 4. | Radical scavenging (H-atom donation) |

Visualizing the SAR Logic

The following diagram maps specific chemical modifications to their biological outcomes.

Figure 2: Structure-Activity Relationship (SAR) map highlighting critical sites for functionalization.

Part 5: Future Perspectives

The future of 1,4-benzothiazine research lies in hybridization . Current trends indicate a shift toward coupling this scaffold with other pharmacophores (e.g., coumarins, azetidinones) to create "dual-action" drugs. Furthermore, the use of green chemistry techniques—specifically microwave-assisted synthesis and biocatalysis (Baker's yeast)—is becoming the standard for generating libraries of these compounds with higher atom economy.

References

-

Gupta, R. R., et al. (2010). 1,4-Benzothiazines: A Biologically Attractive Scaffold. Molecules. [Link]

-

Campiani, G., et al. (1996). Pyrrolo[2,1-c][1,4]benzothiazines: Synthesis, Structure-Activity Relationships, and Cardiovascular Activity. Journal of Medicinal Chemistry. [Link]

-

Sabatini, S., et al. (2008).[4] From Phenothiazine to 3-Phenyl-1,4-benzothiazine Derivatives as Inhibitors of the Staphylococcus aureus NorA Multidrug Efflux Pump. Journal of Medicinal Chemistry. [Link]

-

Bhattacharya, S., & Basu, B. (2023).[1] Greener Approaches Towards 1,4–Benzothiazine Synthesis: Recent Updates and Outlook. Current Organocatalysis. [Link]

-

Trapani, G., et al. (1985). Synthesis and pharmacological evaluation of some 1,4-benzothiazine derivatives. Il Farmaco. [Link]

Sources

Recent Advances in 1,4-Benzothiazine Heterocyclic Chemistry

Executive Summary

The 1,4-benzothiazine scaffold represents a "privileged structure" in modern medicinal chemistry due to its unique ability to interact with diverse biological targets, including EGFR kinases, bacterial peptide deformylase (PDF), and inflammatory cytokines. Historically hampered by harsh synthetic requirements, the field has recently pivoted toward Green Chemistry and C-H functionalization . This guide analyzes these recent shifts, focusing on sustainable synthetic protocols and the structure-activity relationships (SAR) driving the next generation of benzothiazine-based therapeutics.

Part 1: Synthetic Evolution – From Condensation to Catalysis

The synthesis of 1,4-benzothiazines has evolved from classical condensation reactions—often requiring toxic solvents and strong acids—to atom-economical, catalytic, and environmentally benign methods.

The Classical vs. Modern Paradigm

Classically, the synthesis involved the condensation of 2-aminothiophenol (2-ATP) with

Recent advances (2020–2025) have introduced:

-

Biocompatible Catalysis: Use of Polyethylene Glycol (PEG-200) as both solvent and catalyst.

-

Sonochemistry: Ultrasound-assisted synthesis for rapid cyclization.[1]

-

Photocatalysis: Visible-light-induced radical cascade reactions.

Synthetic Pathway Visualization

The following diagram illustrates the divergence between classical oxidative cyclization and modern green approaches.

Figure 1: Comparison of classical acid-catalyzed synthesis versus modern PEG-mediated green synthesis.

Part 2: Mechanistic Deep Dive – Oxidative Cycloaddition

Understanding the mechanism is crucial for optimizing yield. The PEG-200 mediated synthesis is particularly notable for its dual role: PEG acts as a phase transfer catalyst and a stabilizing medium for the transition state.

Mechanism of Action (PEG-200 Route):

-

Nucleophilic Attack: The thiol group of 2-ATP attacks the carbonyl carbon of the 1,3-dicarbonyl compound.

-

Imine Formation: PEG-200 facilitates the dehydration step, promoting Schiff base formation between the amino group and the second carbonyl.

-

Cyclization: Intramolecular nucleophilic attack closes the thiazine ring.

-

Aromatization/Stabilization: The fused benzene ring drives the equilibrium toward the stable heterocycle.

Why this matters: This method avoids metal catalysts (Cu, Pd), eliminating the need for expensive scavenging steps during purification—a critical advantage in GMP drug production.

Part 3: Medicinal Chemistry & SAR[2][3][4][5][6][7]

Recent literature highlights two primary therapeutic areas: Anticancer (Lung/Colorectal) and Antimicrobial (S. aureus).

Anticancer Activity (Lung Cancer A-549)

A 2024 study by Amin et al. identified specific 1,4-benzothiazine derivatives that downregulate pro-inflammatory cytokines. The presence of an unbranched alkyl group at the thiazine ring was found to enhance lipophilicity and cellular uptake.

Key Data: Structure-Activity Relationship (SAR)

| Compound ID | R1 (N-Substituent) | R2 (C3-Substituent) | IC50 (µM) [A-549] | Mechanism of Action |

| 3c (Lead) | Propyl | Methyl | 12.4 | Downregulates COX-2, IL-1 |

| Analog 2a | H | Methyl | 45.2 | Weak uptake due to low lipophilicity |

| Analog 4b | Phenyl | Phenyl | >100 | Steric hindrance prevents target binding |

| Ref (Cisplatin) | - | - | 8.1 | DNA crosslinking (Control) |

Signaling Pathway Downregulation

The lead compound (3c) operates by interrupting the inflammatory cascade often hijacked by tumor cells for proliferation.

Figure 2: Proposed mechanism of Compound 3c in A-549 lung cancer cells, showing suppression of pro-inflammatory mediators.

Part 4: Experimental Protocols

Protocol: Green Synthesis of 2,3-Disubstituted-1,4-Benzothiazines

Source Validation: Adapted from recent PEG-200 mediated methodologies (Islam et al., ResearchGate, 2024).

Objective: Metal-free synthesis of 3-methyl-4H-benzo[b][1,4]thiazine derivatives.

Materials:

-

2-Aminothiophenol (2-ATP): 1.0 mmol

-

Acetylacetone (1,3-dicarbonyl): 1.0 mmol

-

Polyethylene Glycol (PEG-200): 5 mL

-

Ethyl Acetate / Hexane (for workup)[2]

Step-by-Step Methodology:

-

Reaction Setup: In a 25 mL round-bottom flask, dissolve 1.0 mmol of 2-aminothiophenol in 5 mL of PEG-200.

-

Addition: Add 1.0 mmol of acetylacetone dropwise with constant stirring.

-

Heating: Heat the mixture to 80°C in an oil bath. Monitor via TLC (Solvent system: 20% Ethyl Acetate in Hexane).

-

Checkpoint: Reaction typically completes within 3–4 hours. Look for the disappearance of the thiol spot.

-

-

Workup: Cool the reaction mixture to room temperature. Pour into 20 mL of crushed ice-water.

-

Observation: A solid precipitate should form immediately.

-

-

Extraction (if oil forms): If product oils out, extract with Ethyl Acetate (

mL), dry over anhydrous -

Purification: Recrystallize from hot ethanol to yield the pure benzothiazine derivative.

Yield Expectation: 85–92% Characterization:

-

1H NMR (CDCl3): Look for singlet at

2.3 ppm (Methyl group) and multiplet at

References

-

Amin, A., et al. (2024). "Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies."[3] International Journal of Emerging Technologies and Innovative Research.[4]

-

Rai, A., et al. (2018). "1,4-Benzothiazines-A Biologically Attractive Scaffold."[5] Mini Reviews in Medicinal Chemistry.

-

Gupta, R.R., et al. (2023). "Greener Approaches Towards 1,4–Benzothiazine Synthesis: Recent Updates and Outlook." Current Organocatalysis.

-

Islam, A., et al. (2024). "Polyethylene Glycol (PEG‐200): An Efficient, Green and Biocompatible Reaction Medium for the Metal‐Free Synthesis of Functionalized 1,4‐Benzothiazines." ResearchGate.

-

Frontiers in Microbiology (2024). "Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus."

Sources

- 1. Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 2. Frontiers | Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter [frontiersin.org]

- 3. Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies - Amin - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

- 4. jetir.org [jetir.org]

- 5. 1,4-Benzothiazines-A Biologically Attractive Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the synthesis of 6-Methyl-2H-1,4-benzothiazin-3(4H)-one

An Application Note and Protocol for the Synthesis of 6-Methyl-2H-1,4-benzothiazin-3(4H)-one

Introduction: The Significance of the Benzothiazinone Scaffold

The 1,4-benzothiazin-3(4H)-one core is a privileged heterocyclic scaffold in medicinal chemistry and drug development. This structural motif is present in compounds exhibiting a wide array of biological activities, including antibacterial, anti-inflammatory, and neuroprotective properties.[1] Notably, certain benzothiazinone derivatives have emerged as potent antitubercular agents, with candidates like BTZ043 and PBTZ169 showing promise in clinical studies by targeting the essential enzyme DprE1 in Mycobacterium tuberculosis.[2][3][4][5] The synthesis of novel analogues, such as 6-Methyl-2H-1,4-benzothiazin-3(4H)-one, is of significant interest for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents.

This document provides a detailed, two-step protocol for the synthesis of 6-Methyl-2H-1,4-benzothiazin-3(4H)-one. The procedure is designed for researchers and scientists in organic and medicinal chemistry, offering in-depth explanations for experimental choices and emphasizing safety and reproducibility.

Overall Synthetic Strategy

The synthesis of the target compound is achieved through a robust and well-established two-step sequence. The strategy begins with the selective N-acylation of a substituted aminothiophenol, followed by a base-mediated intramolecular cyclization.

-

Step 1: N-Acylation. 2-Amino-5-methylthiophenol is reacted with chloroacetyl chloride. The highly reactive amino group selectively attacks the acyl chloride, forming the key intermediate, 2-Chloro-N-(2-mercapto-4-methylphenyl)acetamide.

-

Step 2: Intramolecular S-Alkylation (Cyclization). The intermediate is treated with a base, which deprotonates the thiol group to form a thiolate. This potent nucleophile then displaces the chlorine atom via an intramolecular nucleophilic substitution to form the six-membered heterocyclic ring, yielding the final product.

Caption: Synthetic workflow for 6-Methyl-2H-1,4-benzothiazin-3(4H)-one.

Part I: Synthesis of 2-Chloro-N-(2-mercapto-4-methylphenyl)acetamide (Intermediate)

This initial step involves the formation of an amide bond between the starting aminothiophenol and the acylating agent. The choice of solvent and temperature is critical to ensure selectivity and minimize side reactions.

Rationale for Experimental Design

-

Reagent Selection: 2-Amino-5-methylthiophenol serves as the backbone of the final molecule. Chloroacetyl chloride is an ideal two-carbon electrophile, providing the necessary chloro- and carbonyl- functionalities for the subsequent cyclization.[6][7]

-

Solvent: Aprotic solvents like dioxane or acetonitrile are used to prevent reaction with the highly reactive chloroacetyl chloride.

-

Temperature Control: The reaction is initiated at 0-5 °C because acylation is highly exothermic. Maintaining a low temperature prevents potential side reactions, such as di-acylation or polymerization, and ensures controlled formation of the desired amide.[7]

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 2-Amino-5-methylthiophenol | 139.21 | 5.00 g | 35.9 | 1.0 |

| Chloroacetyl chloride | 112.94 | 3.2 mL | 40.0 | 1.1 |

| Anhydrous Dioxane | - | 100 mL | - | - |

| Sodium Bicarbonate (Sat. Sol.) | - | ~50 mL | - | - |

| Deionized Water | - | ~100 mL | - | - |

| Anhydrous Magnesium Sulfate | - | As needed | - | - |

Experimental Protocol

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.

-

Reagent Preparation: Dissolve 2-amino-5-methylthiophenol (5.00 g, 35.9 mmol) in 100 mL of anhydrous dioxane. Stir the solution under a nitrogen atmosphere.

-

Cooling: Cool the flask to 0-5 °C using an ice-water bath.

-

Addition of Acylating Agent: Add chloroacetyl chloride (3.2 mL, 40.0 mmol) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate (the hydrochloride salt of the unreacted amine) may form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

-

Workup:

-

Carefully pour the reaction mixture into 100 mL of cold deionized water.

-

Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

-

-

Isolation: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid, 2-Chloro-N-(2-mercapto-4-methylphenyl)acetamide, can be used in the next step without further purification or can be recrystallized from an ethanol/water mixture if desired.

Part II: Synthesis of 6-Methyl-2H-1,4-benzothiazin-3(4H)-one

This step is a classic example of an intramolecular Williamson ether synthesis analogue, where a thiolate acts as the nucleophile. The formation of the six-membered ring is thermodynamically favorable.

Mechanism and Rationale

The cyclization proceeds via an SN2 mechanism. A base, such as sodium hydroxide, deprotonates the acidic thiol group (-SH) to form a highly nucleophilic thiolate anion (-S⁻). This anion then attacks the electrophilic carbon atom bearing the chlorine, displacing the chloride ion and forming the C-S bond that closes the ring.[8][9] This type of intramolecular cyclization is an efficient method for forming heterocyclic systems.[1][10]

Caption: Simplified mechanism of intramolecular cyclization (Note: Image placeholders are used).

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 2-Chloro-N-(2-mercapto-4-methylphenyl)acetamide | 215.69 | ~7.7 g (crude) | 35.9 | 1.0 |

| Sodium Hydroxide (NaOH) | 40.00 | 1.58 g | 39.5 | 1.1 |

| Ethanol (95%) | - | 150 mL | - | - |

| Hydrochloric Acid (1M) | - | As needed | - | - |

Experimental Protocol

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude intermediate from Part I (~7.7 g, 35.9 mmol) in 150 mL of 95% ethanol.

-

Addition of Base: Add a solution of sodium hydroxide (1.58 g, 39.5 mmol) in 20 mL of water to the flask.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes.

-

Acidification: Slowly add 1M HCl dropwise to neutralize the excess base and precipitate the product (target pH ~6-7).

-

Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water (3 x 30 mL) to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from hot ethanol to yield 6-Methyl-2H-1,4-benzothiazin-3(4H)-one as a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C overnight.

Troubleshooting and Safety

| Issue | Possible Cause | Suggested Solution |

| Low yield in Step 1 | Incomplete reaction or hydrolysis of chloroacetyl chloride. | Ensure anhydrous conditions. Extend reaction time. Check the quality of chloroacetyl chloride. |

| Multiple spots on TLC after Step 1 | Di-acylation or other side reactions. | Maintain strict temperature control (0-5 °C) during the addition of chloroacetyl chloride. |

| Low yield in Step 2 | Incomplete cyclization or degradation of intermediate. | Ensure sufficient reflux time. Check the pH after neutralization to avoid product loss. |

| Product is oily/impure | Incomplete removal of starting materials or byproducts. | Perform a second recrystallization or consider column chromatography (Silica gel, Hexane/Ethyl Acetate gradient). |

Safety Precautions

-

General: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Chloroacetyl Chloride: This substance is highly corrosive, lachrymatory, and reacts violently with water. Handle with extreme care in an anhydrous environment.

-

Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.

-

Solvents: Dioxane and ethanol are flammable. Keep away from ignition sources.

References

-

Berwaldt, G. A., et al. (2019). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 197-203. [Link]

- Makarov, V. A., et al. (2017). Towards a new combination therapy for tuberculosis with PBTZ169 and bedaquiline. The Journal of Antimicrobial Chemotherapy, 72(8), 2266-2272.

- Tiwari, R., et al. (2017). Side Chain-modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. Preprints.org.

- Lechartier, M., et al. (2019). Fluorescent Benzothiazinone Analogues Efficiently and Selectively Label DprE1 in Mycobacteria and Actinobacteria. ACS Infectious Diseases, 5(8), 1396-1407.

- Taliani, S., et al. (2008). Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones. Molecules, 13(5), 1046-1055.

- Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.

- Singh, P., et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Journal of Applied Pharmaceutical Science, 7(02), 223-233.

- Trafny, E. A., et al. (2012). Benzothiazinones Are Suicide Inhibitors of Mycobacterial Decaprenylphosphoryl-β-D-ribofuranose 2′-Oxidase DprE1. Journal of the American Chemical Society, 134(1), 132-135.

- Neres, J., et al. (2012). Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis.

- Sharma, S. D., et al. (2006). Intramolecular Cyclization of N0-Chloroacetylindole Hydrazide. Asian Journal of Chemistry, 18(1), 659-661.

- Clark, J. H., et al. (1985). Radical Cyclization of Trichloroacetamides: Synthesis of Lactams. Journal of the Chemical Society, Perkin Transactions 1, 2253-2260.

- Kumar, A., et al. (2012). Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. Journal of Chemical Sciences, 124(6), 1329-1336.

- Bune, M. A., et al. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1145-1154.

- S. N. Pandeya, et al. (1999). Studies on the Synthesis of 2-Aminothiophenol. Indian Journal of Pharmaceutical Sciences, 61(3), 195-197.

-

Tambutet, G. (2017). Response to "How to synthesize 2-amino-5-methylphenol and 2-amino-5-chlorophenol?". ResearchGate. [Link]

-

Zhang, Y., et al. (2024). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][11][12]Thiazin-4-One Derivatives. Molecules, 29(9), 2133.

- Bougrin, K., et al. (2005). Synthesis of 4-Octyl-2H-1,4-benzo-thiazin-3-ones. Tetrahedron Letters, 46(42), 7171-7174.

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. preprints.org [preprints.org]

- 3. researchgate.net [researchgate.net]

- 4. infoscience.epfl.ch [infoscience.epfl.ch]

- 5. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]

- 8. Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. scispace.com [scispace.com]

- 11. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpsonline.com [ijpsonline.com]

Application Note: Microwave-Assisted Synthesis of 1,4-Benzothiazin-3-one Derivatives

Introduction & Executive Summary

The 1,4-benzothiazin-3-one scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for various antifungal, antibacterial, and antipsychotic agents. Traditional thermal synthesis of these derivatives typically involves the condensation of o-aminothiophenols with

This Application Note details a microwave-assisted (MW) protocol that overcomes these limitations. By leveraging dielectric heating, we can accelerate the nucleophilic substitution and subsequent cyclization steps, reducing reaction times to minutes while significantly suppressing side reactions.

Key Advantages of this Protocol:

-

Reaction Time: Reduced from hours to <10 minutes.

-

Yield: Increases from ~60% (thermal) to >90% (MW).

-

Green Chemistry: Utilizes solvent-free conditions or aqueous media, eliminating toxic organic solvents.

Mechanistic Insight

To optimize the synthesis, one must understand the competitive nucleophilicity between the sulfur and nitrogen atoms on the 2-aminothiophenol (2-ATP).

The Reaction Pathway

The formation of the 1,4-benzothiazin-3-one ring proceeds via a two-step sequence:

-

S-Alkylation (Rate Determining in Thermal): The sulfur atom, being more polarizable (softer nucleophile) than the nitrogen, preferentially attacks the

-carbon of the chloroacetate. -

Intramolecular Cyclization: The pendant amine attacks the ester carbonyl, releasing ethanol (or water) to close the ring and form the stable lactam (3-one).

Under microwave irradiation, the dipolar polarization effect selectively couples with the polar transition state of the S-alkylation, significantly lowering the activation energy.

Figure 1: Mechanistic pathway for the condensation of 2-aminothiophenol with ethyl chloroacetate. Microwave irradiation accelerates the initial polar S-alkylation step.

Experimental Protocols

Protocol A: Solvent-Free Synthesis on Basic Alumina (Recommended)

Best for: High throughput library generation, green chemistry compliance.

Reagents:

-

2-Aminothiophenol (1.0 mmol)

-

Ethyl chloroacetate (1.1 mmol)

-

Basic Alumina (Al₂O₃) (Act as solid support and base)

Procedure:

-

Adsorption: In a mortar, mix 2-aminothiophenol (125 mg, 1 mmol) and ethyl chloroacetate (135 mg, 1.1 mmol) with 1.0 g of basic alumina. Grind continuously for 2 minutes until a free-flowing powder is obtained.

-

Loading: Transfer the powder into a 10 mL microwave-transparent process vial. Cap with a septum (do not crimp too tightly to allow pressure release if not using a dedicated pressurized reactor, though dedicated reactors are preferred).

-

Irradiation: Place the vial in the microwave reactor.

-

Mode: Constant Power

-

Power: 300 W (or set temperature to 140°C)

-

Time: 3–4 minutes.

-

-

Workup: Allow the vial to cool to room temperature. Add 10 mL of hot ethanol to the vial and vortex to extract the product from the alumina.

-

Filtration: Filter the mixture while hot to remove the alumina.

-

Crystallization: Allow the ethanol filtrate to cool. The product, 2H-1,4-benzothiazin-3(4H)-one, will crystallize as colorless/pale yellow needles.

Protocol B: Aqueous Phase Synthesis (Scale-Up Friendly)

Best for: Larger scales where solid support handling becomes cumbersome.

Reagents:

-

2-Aminothiophenol (10 mmol)

-

Chloroacetic acid (10 mmol)

-

Potassium Carbonate (K₂CO₃) (15 mmol)

-

Water (15 mL)

Procedure:

-

Dissolution: In a 30 mL microwave vessel, dissolve K₂CO₃ in water. Add 2-aminothiophenol and chloroacetic acid.

-

Irradiation: Seal the vessel. Irradiate at 100°C for 5–8 minutes . (Note: Stirring is essential here to ensure phase contact).

-

Precipitation: Upon completion, pour the reaction mixture into crushed ice/water acidified slightly with dilute HCl (to pH ~4).

-

Isolation: The solid product precipitates immediately. Filter, wash with cold water, and recrystallize from ethanol.[1]

Workflow & Logic

The following diagram illustrates the decision logic and workflow for the synthesis, ensuring quality control at each stage.

Figure 2: Operational workflow for the synthesis. Note the critical checkpoint for thiol oxidation state before beginning.

Data Analysis: Thermal vs. Microwave

The efficiency of the microwave protocol is best illustrated by comparing it to the standard thermal method (reflux in ethanol/benzene).

| Parameter | Thermal Method (Reflux) | Microwave Method (Protocol A) | Improvement Factor |

| Reaction Time | 6 – 10 Hours | 3 – 5 Minutes | ~120x Faster |

| Solvent | Benzene/Ethanol (High Vol) | Solvent-Free / Water | Green Compliance |

| Yield | 65 – 72% | 88 – 96% | +25% Yield |

| Purity (Crude) | Low (Disulfide byproducts) | High (>95%) | Simplified Workup |

Data aggregated from comparative studies (Bhosale et al., 2009; Kamila et al., 2006).

Troubleshooting & Critical Parameters

The "Disulfide" Trap

-

Symptom: Low yield and a gummy, yellow impurity.

-

Cause: 2-aminothiophenol readily oxidizes to bis(2-aminophenyl)disulfide in air.

-

Solution: Use fresh reagents. If the thiol is dark yellow/brown, distill it under reduced pressure before use. In the microwave, the short reaction time minimizes this oxidation compared to thermal reflux.

Vessel Geometry

-

Insight: For solvent-free reactions (Protocol A), the penetration depth of microwaves into the solid alumina matrix is limited.

-

Protocol: Do not exceed 2.0 g of total solid mass per 10 mL vial. If scaling up, use a wider vessel or multiple vials to ensure uniform heating.

Temperature Control

-

Insight: 1,4-benzothiazin-3-ones are stable, but excessive temperature (>180°C) can cause decomposition of the ester starting material before reaction.

-

Protocol: Use IR temperature sensing. Set a "Ceiling Temperature" of 150°C.

References

-

Kamila, S., et al. (2006).[2] "Regioselective one-pot synthesis of 2-alkyl/aryl-4H-benzo[1,4]thiazine-3-one via microwave irradiation." Journal of Heterocyclic Chemistry.

-

Bhosale, S.M., et al. (2009). "Microwave assisted synthesis of 1,4-benzothiazine esters." Organic Chemistry: An Indian Journal.

-

Gupta, R., et al. (2008). "Improved synthesis of benzothiazines and benzisothiazoles under microwave irradiation." Indian Journal of Chemistry.

-

Charris, J., et al. (2008). "Microwave-assisted synthesis of quinolones and 4H-1,4-benzothiazine 1,1-dioxides." Heterocyclic Communications.

Sources

Application Notes & Protocols: A Guide to the Catalytic Condensation of 2-Aminothiophenol for Benzothiazine Production

Foreword: The Strategic Importance of the Benzothiazine Scaffold

In the landscape of medicinal chemistry and drug development, the benzothiazine core stands out as a "privileged scaffold." This nitrogen- and sulfur-containing heterocyclic system is the foundation for a multitude of compounds exhibiting a vast spectrum of pharmacological activities.[1][2] Derivatives of 1,4-benzothiazine, the most widely studied isomer, have demonstrated significant potential as anti-cancer, anti-inflammatory, anti-hypertensive, and anti-bacterial agents.[1][3][4] The inherent bioactivity of this structure, coupled with the potential for diverse functionalization, makes the development of efficient and robust synthetic routes a critical objective for researchers.[5][6]

This guide provides an in-depth exploration of the catalytic condensation of 2-aminothiophenol with 1,3-dicarbonyl compounds—a cornerstone reaction for the synthesis of the 1,4-benzothiazine framework. We will move beyond simple procedural lists to dissect the underlying chemical principles, explain the causality behind catalyst selection, and provide detailed, field-proven protocols. Our focus is on empowering researchers to not only replicate these methods but to intelligently adapt and troubleshoot them for the synthesis of novel derivatives.

Core Principles: Mechanism and Reaction Dynamics

The synthesis of the 1,4-benzothiazine ring from 2-aminothiophenol and a 1,3-dicarbonyl compound is a multi-step process involving condensation, cyclization, and dehydration. Understanding this mechanistic pathway is fundamental to optimizing reaction conditions and selecting an appropriate catalyst.

The reaction is initiated by the nucleophilic attack of the amino group of 2-aminothiophenol on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by dehydration to form an enaminone intermediate. The critical ring-closing step involves an intramolecular nucleophilic attack by the thiol group onto the second carbonyl, which, after subsequent dehydration, yields the final 2,3-disubstituted-1,4-benzothiazine product.

Catalysis is pivotal to this transformation. The role of the catalyst, typically a Lewis or Brønsted acid, is to activate the dicarbonyl compound, making it more susceptible to nucleophilic attack and facilitating the key cyclization and dehydration steps.

Caption: Figure 2: General Experimental Workflow. A standard procedure for synthesis, monitoring, and purification.

Protocol 1: Green Synthesis using Ceric Ammonium Nitrate (CAN)

This protocol is adapted from a facile, green approach for the oxidative cycloaddition of 2-aminothiophenol and 1,3-dicarbonyls. [4]It is valued for its efficiency and mild conditions.

Materials and Reagents:

-

2-Aminothiophenol (1.0 mmol)

-

Ethyl acetoacetate (or other 1,3-dicarbonyl compound) (1.0 mmol)

-

Ceric Ammonium Nitrate (CAN) (0.1 mmol, 10 mol%)

-

Ethanol (as solvent, optional)

-

Round-bottom flask with magnetic stirrer

-

Reaction monitoring apparatus (TLC plates, developing chamber)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine 2-aminothiophenol (1.0 mmol) and the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 mmol).

-

Catalyst Addition: Add a catalytic amount of ceric ammonium nitrate (CAN) (0.1 mmol) to the mixture.

-

Reaction Execution: Stir the mixture vigorously at room temperature. For less reactive substrates, the reaction can be gently heated to 50-60 °C.

-

Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) every 15 minutes. [7]Use an appropriate solvent system (e.g., hexane:ethyl acetate) to track the consumption of starting materials and the appearance of the product spot.

-

Work-up: Once the reaction is complete (typically within 30 minutes), add ice-cold water to the flask to precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then dry it thoroughly. [8]If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol. [9]7. Characterization: Confirm the structure and purity of the synthesized 1,4-benzothiazine derivative using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy). [10]

Protocol 2: Solvent-Free Synthesis using Zinc Acetate

This protocol utilizes an inexpensive and readily available zinc catalyst under solvent-free conditions, aligning with the principles of green chemistry. [11] Materials and Reagents:

-

2-Aminothiophenol (1.0 mmol)

-

Substituted Aldehyde or Ketone (1.0 mmol)

-

Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O) (0.05 mmol, 5 mol%)

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Heating mantle or oil bath

-

TLC apparatus

Procedure:

-

Reactant Preparation: In a round-bottom flask, combine 2-aminothiophenol (1.0 mmol), the desired aldehyde or ketone (1.0 mmol), and Zn(OAc)₂·2H₂O (5 mol%). [12]2. Reaction Execution: Heat the reaction mixture to 80 °C with continuous stirring. [11][12]3. Monitoring: Monitor the reaction's progress via TLC until the starting materials are consumed (typically 30-60 minutes). [12]4. Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The crude product can often be purified directly by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired 2-substituted benzothiazine. [12]For non-crystalline products, purification via column chromatography on silica gel may be required.

-

Characterization: Analyze the final product using NMR, MS, and IR to confirm its identity and purity.

Troubleshooting & Optimization

Even with robust protocols, challenges can arise. Below are common issues and systematic approaches to resolve them.

| Problem | Common Causes | Recommended Solutions & Optimizations |

| Low or No Yield | 1. Oxidation of 2-Aminothiophenol: The thiol has dimerized, preventing it from reacting. [7] 2. Sub-optimal Catalyst: The chosen catalyst may not be active enough for the specific substrates. [7] 3. Incorrect Reaction Conditions: Temperature may be too low or reaction time too short. | 1. Ensure the reaction is run under an inert atmosphere (N₂ or Ar). Use fresh, high-purity 2-aminothiophenol. [7] 2. Screen a different class of catalyst (e.g., switch from a Brønsted acid to a Lewis acid like Zn(OAc)₂). Refer to the catalyst comparison table. 3. Incrementally increase the reaction temperature or extend the reaction time, while carefully monitoring for decomposition by TLC. |

| Multiple Side Products | 1. Disulfide Formation: As above, this is the most common side product. [7] 2. Incomplete Cyclization: The enaminone intermediate may be stable and fail to cyclize efficiently. | 1. Implement strategies to prevent oxidation as described above. 2. A stronger or different catalyst may be required to promote the ring-closing step. Increasing the temperature can also drive the cyclization forward. |

| Product is an Oil / Difficult to Purify | 1. Residual Solvent: Trapped solvent can prevent crystallization. 2. Impure Product: The presence of impurities can inhibit crystallization. | 1. Ensure the crude product is dried thoroughly under high vacuum. 2. Attempt purification using column chromatography with a suitable solvent gradient to isolate the desired product from impurities. [7] |

Conclusion and Future Outlook

The catalytic condensation of 2-aminothiophenol remains a highly effective and versatile strategy for accessing the medicinally important 1,4-benzothiazine scaffold. As demonstrated, a range of catalytic systems can be employed, with a strong trend towards greener, more sustainable methods that utilize reusable catalysts and minimize solvent use. [13][14]Future research will undoubtedly continue this trend, exploring novel nanocatalysts, biocatalysts, and energy-efficient methodologies like microwave-assisted synthesis to further enhance the accessibility and utility of these valuable heterocyclic compounds. [15]

References

- A review on the pharmacological significance of 1, 4-benzothiazine derivatives. (n.d.). Google AI.

- Bhattacharya, S., & Basu, B. (2023). Greener Approaches Towards 1,4–Benzothiazine Synthesis: Recent Updates and Outlook. Current Organocatalysis, 10(3), 230-236.

- Bhattacharya, S., & Basu, B. (2023). Greener Approaches Towards 1,4–Benzothiazine Synthesis: Recent Updates and Outlook. Bentham Science.

- Optimizing Condensation Reactions of 2-Aminothiophenols. (n.d.). BenchChem.

- Chemical Fixation of CO2 with 2-Aminobenzenethiols into Benzothiazol(on)es: A Review of Recent. (n.d.). Chem Rev Lett.

- How to increase the yield of benzothiazole synthesis from 2-Aminothiophenol. (n.d.). BenchChem.

- Study of Benzothiazoles and its Pharmaceutical Importance. (n.d.). Elementary Education Online.

- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI.

- Troubleshooting Low Yields in the Condensation of Aldehydes with 2-Aminothiophenol. (n.d.). BenchChem.

- Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. (2016). PMC.

- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI.

- Comparison of different catalysts for the synthesis of benzothiazoles from 2-Aminothiophenol. (n.d.). BenchChem.

- Role of 1,4-benzothiazine derivatives in medicinal chemistry. (2005). PubMed.

- Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. (n.d.). Bentham Science.

- “Green synthesis” of benzothiazepine library of indeno analogues and their in vitro antimicrobial activity. (n.d.). ResearchGate.

- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2025). MDPI.

- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (n.d.). PMC.

- Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. (n.d.). ResearchGate.

- 2H2O: An efficient catalyst for the one-pot synthesis of 2- substituted benzothiazoles. (2022). ACG Publications.

- L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. (2012). Journal of Applied Science and Engineering.

- Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). PMC.

- ZnO-NPs catalyzed condensation of 2-aminothiophenol and aryl/alkyl nitriles: Efficient green synthesis of 2-substituted benzothiazoles. (2021). Taylor & Francis Online.

- Synthesis and Characterization of Benzothiazine Analogues. (2024). Cuestiones de Fisioterapia.

- BENZOTHIAZOLE DERIVATIVE: A REVIEW ON ITS PHARMACOLOGICAL IMPORTANCE TOWARDS SYNTHESIS OF LEAD. (2019). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds. (2022). Bentham Science.

- The first observation on polymerization of 1,3-benzothiazines: synthesis of mono- and bis-thiazine monomers and thermal properties of their polymers. (n.d.). RSC Publishing.

- Benzothiazole synthesis. (n.d.). Organic Chemistry Portal.

- Recent trends toward the synthesis of fused-benzothiazines and their derivatives. (2020). Taylor & Francis Online.

- The first observation on polymerization of 1,3-benzothiazines: Synthesis of mono- and bis-thiazine monomers and thermal properties of their polymers. (n.d.). ResearchGate.

- Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. (2016). MDPI.

- Enantioselective Synthesis of 1,3-Benzothiazine Derivatives: An Organocatalytic Chemoselective Approach. (2023). ACS Publications.

- Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (n.d.). ScienceDirect.

- Regioselective synthesis of new variety of 1,4-benzothiazines. (2025). ResearchGate.

- From Thioureas to Thioquinolines through Isolated Benzothiazines by Gold Catalysis. (n.d.). Chemistry – A European Journal.

- Synthesis of Benzothiazoles via Condensation Reaction of 2‐Aminothiophenols and β‐Oxodithioesters Using a Combination of PTSA and CuI as Catalyst. (n.d.). ResearchGate.

- Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (n.d.). MDPI.

- Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. (n.d.). PMC.

Sources

- 1. (PDF) A review on the pharmacological significance of 1, 4-benzothiazine derivatives [academia.edu]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Role of 1,4-benzothiazine derivatives in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies - Amin - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

- 5. ilkogretim-online.org [ilkogretim-online.org]

- 6. ijpsr.com [ijpsr.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 11. acgpubs.org [acgpubs.org]

- 12. benchchem.com [benchchem.com]

- 13. benthamdirect.com [benthamdirect.com]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

Preparing 6-Methyl-2H-1,4-benzothiazin-3(4H)-one for in vitro assays

Application Note: Preparation and Handling of 6-Methyl-2H-1,4-benzothiazin-3(4H)-one for In Vitro Assays

Introduction & Scope

6-Methyl-2H-1,4-benzothiazin-3(4H)-one (hereafter referred to as 6-MB ) is a privileged scaffold in medicinal chemistry, frequently utilized in the development of antimicrobial, anti-inflammatory, and enzyme-inhibitory agents (e.g., aldose reductase, lipoxygenase). While structurally robust in solid form, the 1,4-benzothiazine core presents specific challenges in solution, including poor aqueous solubility and susceptibility to oxidative dimerization (formation of trichochromes) upon exposure to light and air.

This guide provides a standardized, self-validating protocol for solubilizing, storing, and delivering 6-MB into biological assays. It is designed to eliminate common experimental artifacts—such as micro-precipitation and solvent toxicity—that often lead to false-negative or false-positive IC50 data.

Pre-Assay Quality Control (The Trust Pillar)

Before solubilization, the integrity of the solid material must be verified. Benzothiazines are prone to oxidation. A "fresh" bottle from a vendor may have degraded if stored improperly.

Critical Checkpoint:

-

Visual Inspection: Pure 6-MB should appear as a white to off-white solid. A yellow or orange tint indicates the formation of oxidative dimers (trichochromes) or sulfoxides.

-

Identity Verification: If the compound has been stored >6 months, verify purity via HPLC or 1H-NMR. Look specifically for peak broadening or new peaks in the aromatic region, which suggest dimerization.

Stock Solution Preparation

Principle: 6-MB is lipophilic (LogP ~2-3 estimated). Direct addition to aqueous media will result in immediate precipitation. We utilize Anhydrous Dimethyl Sulfoxide (DMSO) as the primary vehicle due to its high solvating power and miscibility with water.

Protocol A: Preparation of 20 mM Master Stock

-

Weighing: Weigh approximately 5–10 mg of 6-MB into a sterile, amber glass vial. Note: Avoid plastic microfuge tubes for long-term storage of hydrophobic stocks to prevent leaching.

-

Calculation: Calculate the required volume of DMSO using the formula:

(MW of 6-Methyl-2H-1,4-benzothiazin-3(4H)-one ≈ 179.24 g/mol ) -

Solubilization: Add Anhydrous DMSO (Grade ≥99.9%).

-

Why Anhydrous? Water accumulation in hygroscopic DMSO promotes hydrolysis and precipitation of the stock over time.

-

-

Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity implies saturation or impurities.

-

Storage & Stability

-

Aliquot: Divide the Master Stock into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Condition: Store at -20°C or -80°C.

-

Protection: Protect from light (amber vials or foil wrap) to prevent photo-oxidation of the sulfur atom.

Working Solutions & Serial Dilutions